2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride is a chemical compound with the molecular formula C₆H₁₀ClNO₄S. It is recognized for its utility in various chemical reactions, particularly in organic synthesis and pharmaceutical research. This compound features a morpholine ring, a sulfonyl chloride group, and a ketone functional group, which contribute to its versatility as a reagent in chemical transformations .
The synthesis of 2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride typically involves two main steps:
The reaction conditions require an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. In industrial applications, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for precise control over temperature and pressure .
The molecular structure of 2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride includes:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClNO₄S |
| Molecular Weight | 227.67 g/mol |
| IUPAC Name | 2-morpholin-4-yl-2-oxoethanesulfonyl chloride |
| InChI | InChI=1S/C6H10ClNO4S/c7-13(10,11)5-6(9)8-1-3-12-4-2-8/h1-5H2 |
| Canonical SMILES | C1COCCN1C(=O)CS(=O)(=O)Cl |
2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride can participate in several types of chemical reactions:
The reactivity of the sulfonyl chloride group makes it highly electrophilic, facilitating various transformations that are essential in synthetic organic chemistry .
The mechanism of action for 2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride primarily involves its electrophilic nature. The sulfonyl chloride group is susceptible to nucleophilic attack, leading to the formation of covalent bonds. This characteristic makes it valuable for synthesizing sulfonamides and other derivatives in organic synthesis .
| Property | Value |
|---|---|
| Appearance | Clear liquid |
| Density | Approx. 1.56 g/mL |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Property | Value |
|---|---|
| Solubility | Reacts with water |
| Stability | Sensitive to moisture |
| Hazard Classification | Corrosive (Class 8) |
The compound should be stored under inert conditions at low temperatures (typically between 2°C and 8°C) to maintain stability .
2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride has diverse applications in scientific research:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8